molecular formula C17H12N6O3 B011096 Quinotolast CAS No. 101193-40-2

Quinotolast

Cat. No. B011096
M. Wt: 348.32 g/mol
InChI Key: ZUPLNRDTYQWUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinotolast is a chemical compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. Quinotolast has been found to exhibit a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects.

Scientific Research Applications

Quinotolast has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been found to exhibit anti-inflammatory and antihistaminic effects, making it a potential candidate for the treatment of allergic diseases such as asthma and rhinitis. In biochemistry, quinotolast has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, which are involved in the allergic response. In physiology, quinotolast has been found to modulate the immune response by suppressing the production of cytokines and chemokines.

Mechanism Of Action

The mechanism of action of quinotolast involves the inhibition of the release of inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells. It achieves this by blocking the activation of phospholipase A2, an enzyme involved in the production of these mediators. Quinotolast also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.

Biochemical And Physiological Effects

Quinotolast has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are involved in the allergic response. Quinotolast also inhibits the production of chemokines such as RANTES and eotaxin, which attract inflammatory cells to the site of inflammation. In addition, quinotolast has been found to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using quinotolast in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Quinotolast is also relatively easy to synthesize and has a high yield. However, one of the limitations of using quinotolast is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of quinotolast is not fully understood, which may limit its use in some research areas.

Future Directions

There are several future directions for the research on quinotolast. One potential direction is the development of quinotolast-based drugs for the treatment of allergic diseases such as asthma and rhinitis. Another direction is the investigation of the potential use of quinotolast in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, the precise mechanism of action of quinotolast needs to be further elucidated to fully understand its potential applications. Finally, the potential toxicity of quinotolast needs to be further investigated to ensure its safety for use in various applications.
Conclusion
In conclusion, quinotolast is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects. It has potential applications in various fields of science, including pharmacology, biochemistry, and physiology. The synthesis of quinotolast is relatively easy, and it has a high yield. However, its potential toxicity and the lack of a full understanding of its mechanism of action may limit its use in some applications. Further research is needed to fully understand the potential applications of quinotolast and to ensure its safety for use in various applications.

Synthesis Methods

The synthesis of quinotolast involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain quinotolast. The overall yield of the synthesis process is around 60%.

properties

CAS RN

101193-40-2

Product Name

Quinotolast

Molecular Formula

C17H12N6O3

Molecular Weight

348.32 g/mol

IUPAC Name

4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide

InChI

InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24)

InChI Key

ZUPLNRDTYQWUHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4

Other CAS RN

101193-40-2

synonyms

FR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate

Origin of Product

United States

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